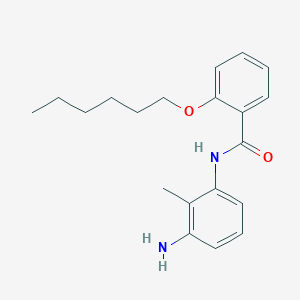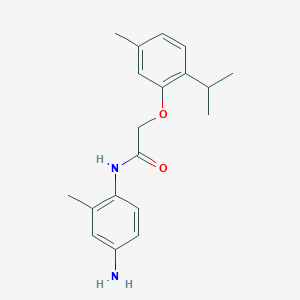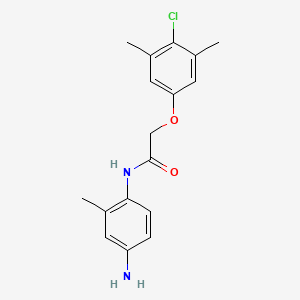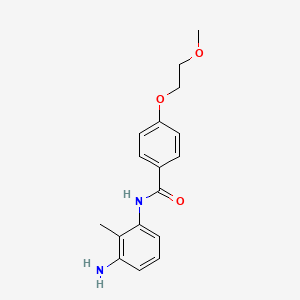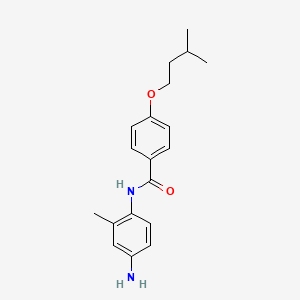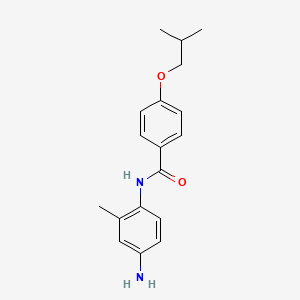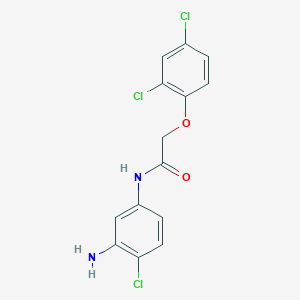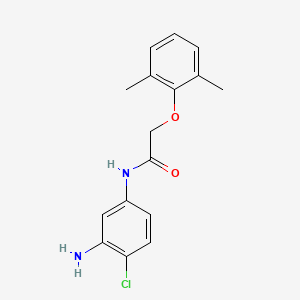
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, commonly referred to as 4-APB, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of benzamide and has a molecular structure that is similar to that of amphetamine. 4-APB is a potent agonist of the 5-HT2A serotonin receptor and has been studied for its potential role in the treatment of a variety of disorders, including depression, anxiety, and schizophrenia.
Aplicaciones Científicas De Investigación
Cancer Therapy and Histone Deacetylase Inhibition
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide and its analogs have been explored for their potential in cancer therapy, primarily as histone deacetylase (HDAC) inhibitors. These compounds, such as MGCD0103 and others, selectively inhibit HDACs, which play a crucial role in the regulation of gene expression and cancer cell proliferation. Studies demonstrate their efficacy in blocking cancer cell growth, inducing apoptosis, and causing cell-cycle arrest (Zhou et al., 2008) (Fréchette et al., 2008).
Antimicrobial Applications
Benzamide derivatives, including those similar to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promising antimicrobial properties. A study highlighted the synthesis of these derivatives and their effectiveness against various microorganisms like Staphylococcus aureus and Escherichia coli, with some demonstrating significant antibacterial activity (Ertan et al., 2007).
Antioxidant Properties
Research on amino-substituted benzamide derivatives, closely related to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, has shown potential antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals, with studies investigating their electrochemical oxidation mechanisms to understand this activity (Jovanović et al., 2020).
Anticonvulsant Activity
Certain benzamide analogs, such as 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds, similar in structure to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, were found to be effective in several anticonvulsant models, indicating their potential in this therapeutic area (Lambert et al., 1995).
Enzyme Inhibition for Medicinal Chemistry
Derivatives of benzamides, akin to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promise in inhibiting various enzymes, including alkaline phosphatase and ecto-5′-nucleotidases. These properties are significant for medicinal chemistry applications, as they present potential for targeting specific protein interactions (Saeed et al., 2015).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(19)8-10-15/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGXBCDHLCOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



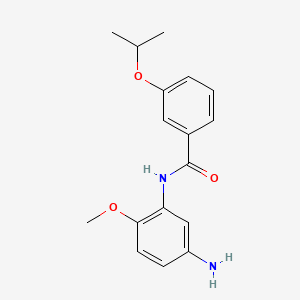
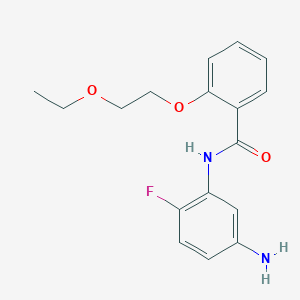
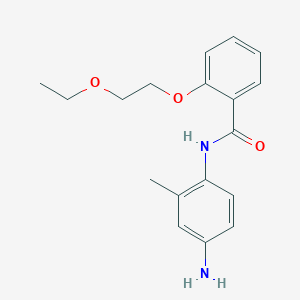
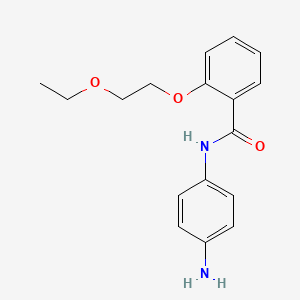
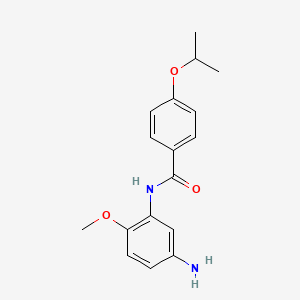
![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
